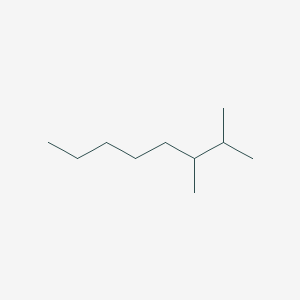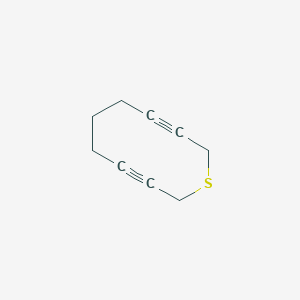
1-Thiacyclodeca-3,8-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiacyclodeca-3,8-diyne is a heterocyclic compound that has been extensively studied in recent years due to its unique chemical properties and potential applications in various fields. This compound is a member of the thiacyclodeca-3,8-diyne family, which is known for its ability to form highly stable and reactive intermediates.
Wirkmechanismus
The mechanism of action of 1-Thiacyclodeca-3,8-diyne is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo various chemical reactions. These reactive intermediates have been shown to react with a variety of nucleophiles, including thiols, amines, and water, leading to the formation of various products.
Biochemische Und Physiologische Effekte
1-Thiacyclodeca-3,8-diyne has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Thiacyclodeca-3,8-diyne is its ability to form highly stable and reactive intermediates, which makes it a valuable building block for the synthesis of various compounds. However, the reactivity of this compound can also be a limitation, as it can lead to the formation of unwanted side products.
Zukünftige Richtungen
There are several future directions for research on 1-Thiacyclodeca-3,8-diyne, including the development of new synthetic methods for this compound, the investigation of its potential applications in materials science and biomedical research, and the study of its mechanism of action and physiological effects. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments.
Synthesemethoden
The synthesis of 1-Thiacyclodeca-3,8-diyne can be achieved through various methods, including the reaction of 1,8-dibromo-3,6-dithiaoctane with sodium acetylide, the reaction of 1,8-dibromo-3,6-dithiaoctane with magnesium acetylide, and the reaction of 1,8-dibromo-3,6-dithiaoctane with trimethylsilylacetylene.
Wissenschaftliche Forschungsanwendungen
1-Thiacyclodeca-3,8-diyne has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and biomedical research. In organic synthesis, this compound has been used as a building block for the synthesis of various natural products and pharmaceuticals. In materials science, 1-Thiacyclodeca-3,8-diyne has been investigated for its potential use in the development of new materials with unique properties. In biomedical research, this compound has been studied for its potential use as a therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
115227-74-2 |
|---|---|
Produktname |
1-Thiacyclodeca-3,8-diyne |
Molekularformel |
C9H10S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
1-thiacyclodeca-3,8-diyne |
InChI |
InChI=1S/C9H10S/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-9H2 |
InChI-Schlüssel |
BIXURTSOTIYEDE-UHFFFAOYSA-N |
SMILES |
C1CC#CCSCC#CC1 |
Kanonische SMILES |
C1CC#CCSCC#CC1 |
Andere CAS-Nummern |
115227-74-2 |
Synonyme |
1-thiacyclodeca-3,8-diyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



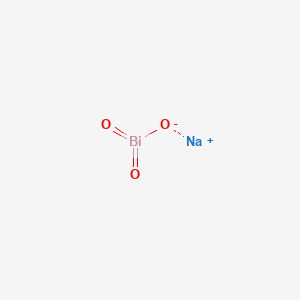
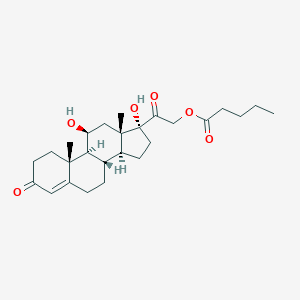
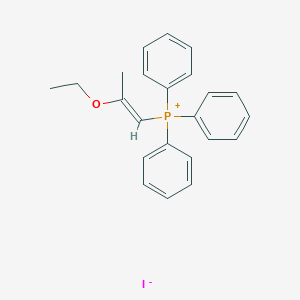
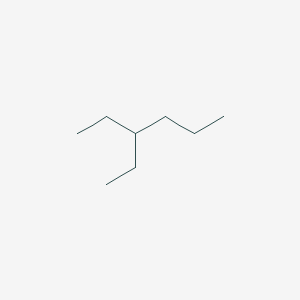
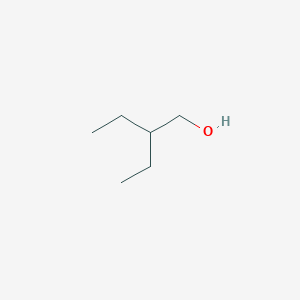
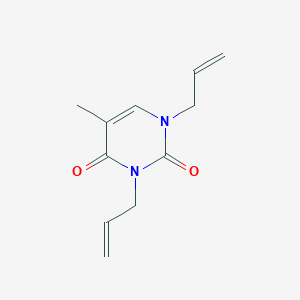
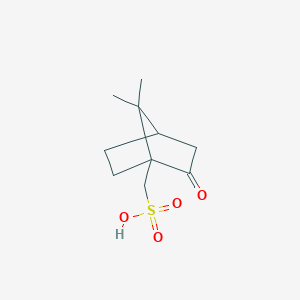
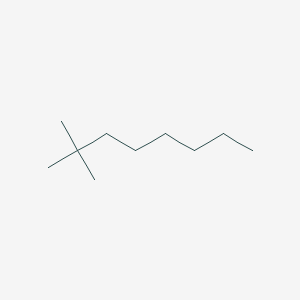
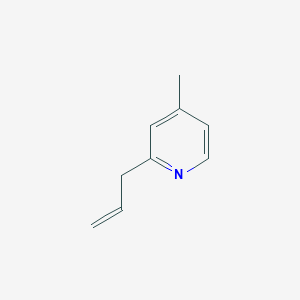
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
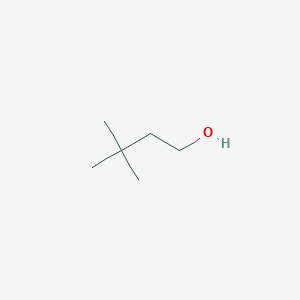
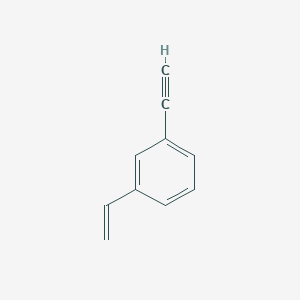
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
